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mvrC protein

Cat. No.: B1176301
CAS No.: 147995-06-0
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Description

Nomenclature and Classification within Multidrug Transporter Families

The protein is recognized by several names and is a key member of a major family of transporters.

The mvrC protein is scientifically identified as EmrE, which stands for Escherichia coli Multidrug Resistance Protein E. uniprot.org It is also known by other names such as Ethidium (B1194527) resistance protein and Methyl viologen resistance protein C. uniprot.orgebi.ac.uk The gene encoding this protein is referred to as mvrC or emrE. uniprot.orgebi.ac.ukecoliwiki.orgrcsb.org This protein is a multidrug efflux pump that actively transports a wide array of toxic compounds out of the bacterial cell. uniprot.org The efflux process is coupled with an influx of protons, making it a proton:drug antiporter. uniprot.orgpnas.org

EmrE is a well-studied member of the Small Multidrug/Metabolite Transporter (SMR) family. uniprot.orgnih.gov This family consists of small, hydrophobic membrane proteins that function as transporters. nih.govnih.gov The SMR family is characterized by proteins that are typically around 110 amino acids in length and possess four transmembrane helices. pnas.orgelifesciences.org These transporters are known for their ability to confer resistance to a broad spectrum of cationic and hydrophobic drugs. pnas.orgnih.gov

Historical Context of Discovery and Initial Characterization

The discovery of the mvrC gene and the subsequent characterization of the EmrE protein were pivotal in understanding bacterial multidrug resistance.

The gene mvrC was first identified and cloned from Escherichia coli K-12. nih.govfrenoy.eu Its discovery stemmed from research aimed at understanding the mechanisms of resistance to methyl viologen, a potent generator of superoxide (B77818) radicals. nih.govfrenoy.eu The cloned gene was found to confer resistance to methyl viologen, even in wild-type strains, in a gene-dosage-dependent manner. nih.govfrenoy.eu Initial characterization through DNA sequencing revealed that the mvrC gene encodes a small, hydrophobic protein with a molecular weight of approximately 12 kDa. nih.govfrenoy.eu Further studies established that EmrE functions as a homodimer and is involved in the efflux of various toxic compounds. mcmaster.capnas.org

Significance in Bacterial Adaptation and Survival Mechanisms

The EmrE protein is a key player in the ability of bacteria to withstand and adapt to toxic environments. By actively exporting a diverse range of harmful substances, EmrE contributes to the intrinsic and acquired resistance of bacteria to various drugs and toxic agents. uniprot.orgpnas.org This efflux mechanism is a crucial survival strategy, allowing bacteria to thrive in environments containing antimicrobial compounds. researchgate.net The activity of EmrE and other multidrug transporters underscores the remarkable adaptability of bacteria and presents a significant challenge in the context of antibiotic resistance. researchgate.net

FeatureDescription
Primary Name This compound, EmrE
Organism Escherichia coli and other bacteria uniprot.orgmcmaster.ca
Function Multidrug efflux pump, proton:drug antiporter uniprot.orgpnas.org
Family Small Multidrug/Metabolite Transporter (SMR) family uniprot.orgnih.gov
Structure Small hydrophobic protein, ~110 amino acids, four transmembrane helices, functions as a homodimer pnas.orgelifesciences.orgmcmaster.capnas.org
Substrates Ethidium, methyl viologen, acriflavine, tetraphenylphosphonium, and other toxic compounds uniprot.org

Properties

CAS No.

147995-06-0

Molecular Formula

C8H13ClN2O4

Synonyms

mvrC protein

Origin of Product

United States

Genetic Organization and Regulation of the Mvrc Gene

Genomic Locus and Transcriptional Units

The mvrC gene has been precisely located on the physical map of the Escherichia coli K-12 chromosome. nih.govnih.gov Initial cloning experiments identified the gene on a 13.5 kilobase (kb) EcoRI DNA fragment. nih.govnih.gov Subsequent physical mapping through restriction enzyme digestion predicted its position at approximately 580 kbp, which corresponds to the 12.3-minute location on the E. coli physical map. nih.gov This location was further confirmed by Southern hybridization experiments using lambda phages from this chromosomal region with an mvrC-specific probe. nih.gov

The open reading frame (ORF) of the mvrC gene consists of 333 base pairs. nih.gov This sequence encodes a hydrophobic protein with a predicted molecular weight of 12 kilodaltons (kd). nih.govnih.gov Analysis of the DNA sequence upstream of the coding region revealed consensus promoter sequences, GTGAGT and TACAAT, as well as a ribosome-binding site (AGGA). nih.gov Downstream of the coding sequence, a T-rich region with a GC stem-loop structure is present, which is characteristic of a rho-independent transcription terminator. nih.gov

Table 1: Genomic and Transcriptional Features of the mvrC Gene

FeatureDescription
Genomic Locus Approximately 580 kbp (12.3 min) on the E. coli K-12 physical map
Cloned Fragment Size 13.5 kb (EcoRI)
Open Reading Frame (ORF) Size 333 base pairs
Promoter Elements Consensus sequences: GTGAGT, TACAAT
Ribosome Binding Site AGGA
Transcription Terminator Rho-independent (T-rich loop with GC stem)

Transcriptional Regulation and Induction Mechanisms

The expression of the mvrC gene is subject to regulation that allows the cell to respond to specific environmental cues. This regulation is influenced by both environmental stressors and the dosage of the gene itself.

The primary environmental stressor known to be associated with mvrC function is methyl viologen, a potent propagator of superoxide (B77818) radicals. nih.govnih.gov The cloning of the mvrC gene was based on its ability to confer resistance to the toxic effects of methyl viologen. nih.govnih.gov The MvrC protein is a hydrophobic membrane protein, and it is suggested that it may confer resistance by reducing the permeability of the cell to methyl viologen. nih.gov Another hypothesis is that the overexpression of MvrC could induce or activate the MvrA protein, which in turn reduces the toxic species produced by methyl viologen. nih.gov

A notable characteristic of the mvrC gene is the dose-dependent nature of its resistance phenotype. nih.govnih.gov Even in wild-type E. coli strains, an increased copy number of the mvrC gene leads to enhanced resistance against methyl viologen. nih.govnih.gov This gene dosage effect was observed when the mvrC gene was introduced on a plasmid, leading to a higher level of resistance than that conferred by a single chromosomal copy. nih.gov This suggests that the level of this compound in the cell is directly correlated with the degree of protection against methyl viologen-induced toxicity. nih.gov

Table 2: Effect of mvrC Gene Dosage on Methyl Viologen Resistance

StrainmvrC Gene Copy NumberResistance to Methyl Viologen
Wild-typeSingle chromosomal copyBasal level
Wild-type with plasmid-borne mvrCMultiple copiesIncreased resistance

Genetic Variants and Their Functional Implications

Currently, there is a lack of specific information in the scientific literature regarding naturally occurring genetic variants of the mvrC gene and their functional implications.

Structural Architecture and Membrane Integration of Mvrc Protein

Overall Protein Topology and Orientation within the Bacterial Inner Membrane

mvrC protein is an integral inner membrane protein typically ranging from 100 to 140 amino acids in length, with a molecular weight of approximately 12 kDa. researchgate.net Its topology and orientation within the inner membrane have been a subject of debate, with evidence supporting both a single, unidirectional orientation and a bi-directional orientation where subunits in a homodimer adopt opposite topologies. researchgate.net

In a single, unidirectional orientation model, both the N- and C-termini of the protein face the cytoplasm (N-in - C-in). researchgate.net This model is supported by various protein fusion and cross-linking experiments. researchgate.net Conversely, a dual topology has been proposed based on C-terminus reporter fusions and high-resolution structures, suggesting that the protein can insert into the membrane in either orientation. researchgate.net The "positive-inside rule," which states that regions with a net positive charge are retained on the cytosolic side of the membrane, is a principal determinant for the topology of transmembrane helices and can influence the orientation of membrane proteins. nih.govfrontiersin.orgfrontiersin.org

Transmembrane Alpha-Helical Organization

This compound is characterized by the presence of four transmembrane α-helices. researchgate.netuniprot.org These helices are predominantly hydrophobic, with short hydrophilic loops connecting them. researchgate.net The hydrophobic nature of these helices facilitates the protein's integration into the lipid bilayer of the bacterial inner membrane. researchgate.net Experimental observations, such as those from amide-proton H/D exchange studies, are consistent with the presence of four transmembrane helices. uniprot.org

Oligomeric State and Assembly

This compound functions as an oligomer, and its assembly into higher-order structures is crucial for its activity. dntb.gov.uafrontiersin.orguniprot.orgnih.govdntb.gov.ua The oligomeric state can be influenced by environmental conditions. researchgate.net

Research indicates that this compound primarily functions as a dimer. dntb.gov.uafrontiersin.orgnih.govdntb.gov.ua Evidence supporting dimerization comes from various experimental approaches, including studies on defective alleles showing dominant-negative effects consistent with complex formation, and cross-linking experiments. nih.gov Specific regions of the protein, such as a sequence C-terminal to a putative kinase domain that includes a VDETTR repeat, have been implicated in the formation of stable dimers in related proteins like RamC. nih.gov Furthermore, mvrC can form higher-order complexes beyond the dimeric state. frontiersin.orgnih.gov The formation of these higher-order oligomers can be essential for the protein's function. nih.gov

The structural basis for mvrC oligomerization involves interactions between its transmembrane helices. dntb.gov.uadntb.gov.ua Studies on related proteins, such as TatA, a component of the bacterial twin-arginine transport system, have shown that inter-subunit contacts between transmembrane helices are crucial for oligomerization. plos.org While specific detailed structural information solely for mvrC's oligomerization interface from the search results is limited, general principles of transmembrane protein oligomerization involve the packing and interaction of these helices within the membrane environment. bakerlab.orgresearchgate.net Buried hydrogen bonds between polar side chains can play a significant role in the association of helical peptides within the membrane, contributing to structural specificity. bakerlab.org The oligomerization interface in other proteins has been identified using techniques like hydrogen-deuterium exchange mass spectrometry and mutagenesis. mdpi.com

Molecular Mechanisms of Mvrc Protein Function

Substrate Recognition and Binding

The efficacy of the mvrC protein as a multidrug resistance determinant stems from its ability to recognize and bind a structurally diverse array of cytotoxic molecules.

The this compound confers resistance by extruding a range of toxic compounds. researchgate.net Its substrates are typically cationic, aromatic molecules. Research has specifically identified its role in providing resistance against potent cytotoxic agents such as methyl viologen (also known as paraquat) and ethidium (B1194527) bromide. researchgate.net Methyl viologen is a member of the broader class of charged quaternary ammonium (B1175870) compounds that can generate reactive oxygen species within cells. researchgate.net The ability of mvrC to transport such structurally different molecules highlights its relaxed substrate specificity, a common feature among multidrug efflux pumps. researchgate.net

Table 1: Examples of Compounds Transported by this compound

Compound ClassSpecific ExampleKey Feature
Bipyridinium HerbicideMethyl Viologen (Paraquat)Dicationic Quaternary Ammonium Compound
Intercalating AgentEthidium BromideCationic, Aromatic Molecule
General ClassQuaternary Ammonium CompoundsPositively charged nitrogen atom

The ability of a transporter like mvrC to bind multiple, unrelated substrates lies in the specific characteristics of its substrate-binding pocket. While direct structural data for the mvrC binding site is limited, principles derived from other multidrug resistance proteins show that these sites are often lined with a mosaic of amino acid residues. These can include aromatic residues capable of stacking interactions with flat, ringed drug molecules, and residues with hydrogen-bonding potential that can form transient, non-covalent bonds with substrates. nih.gov

The specificity is not absolute but rather a spectrum of affinity. The precise arrangement and chemical properties of the amino acids within the binding pocket determine which molecules can be accommodated. nih.gov For instance, mutations of key residues, particularly those with side chains capable of hydrogen bonding, can significantly alter the spectrum of drug resistance, indicating their critical role in forming a substrate binding site. nih.gov In related transporters, specific tyrosine residues have been shown to be major contributors to the recognition of certain substrates. nih.gov This broad but distinct substrate specificity allows the protein to act as a general defense mechanism against a variety of cellular toxins. mdpi.com

Proton-Coupled Efflux Mechanism

The this compound is a secondary active transporter, meaning it does not directly hydrolyze ATP for energy. Instead, it harnesses the potential energy stored in an electrochemical gradient of protons across the cell membrane. researchgate.netnih.gov

The extrusion of toxic compounds by mvrC is an energetically unfavorable process that requires coupling to an energy source. This energy is provided by the proton motive force (PMF), which is the electrochemical potential gradient of protons across the cytoplasmic membrane. researchgate.netnih.gov The PMF consists of two components: a chemical gradient of protons (the pH difference, ΔpH) and an electrical potential gradient (the membrane potential, ΔΨ). nih.govtaylorandfrancis.com The this compound acts as a drug/proton antiporter, coupling the downhill movement of protons into the cell with the uphill extrusion of the toxic substrate out of the cell. researchgate.netnih.gov This reliance on the PMF is a defining characteristic of several major families of multidrug efflux pumps, including the Small Multidrug Resistance (SMR) family to which mvrC belongs. nih.govmq.edu.au

The coupling between proton movement and drug transport occurs with a specific ratio, or stoichiometry. In well-characterized drug/proton antiporters like MdfA from Escherichia coli, the transport of a monovalent cationic drug is typically coupled to the import of a single proton (a 1:1 stoichiometry). nih.gov This exchange is electroneutral, driven primarily by the chemical (ΔpH) component of the proton motive force. nih.gov

For divalent cationic compounds, the energetic cost of transport is higher. To overcome this, the transporter would need to import at least two protons for every molecule of the drug exported (a ≥2:1 stoichiometry). nih.gov This principle suggests that the this compound likely exchanges one proton for monovalent substrates like certain quaternary ammonium compounds and may utilize a higher proton-to-drug ratio for dicationic substrates like methyl viologen.

Table 2: Proposed Proton-Drug Antiport Stoichiometry

Substrate ChargeProton (H+) : Drug RatioEnergetic Basis
Monovalent Cation (+1)1 H+ : 1 DrugBalances the charge of a single positive substrate.
Divalent Cation (+2)≥2 H+ : 1 DrugRequires at least two protons to overcome the energetic barrier of exporting a doubly charged substrate. nih.gov

Conformational Dynamics and Transport Cycle

The transport of a substrate across the membrane is a dynamic process that involves significant conformational changes in the protein's structure. This process is often described by the "alternating access" model, where the substrate binding site is alternately exposed to the cytoplasm and the periplasm (or extracellular space). nih.gov

The transport cycle for a proton-coupled antiporter like mvrC can be conceptualized in several key steps, based on studies of homologous transporters like EmrE: nih.govnih.gov

Proton Binding: The cycle begins with the protein in an inward-facing conformation. One or more protons from the periplasm bind to key acidic residues (like glutamic acid) within the transporter. This protonation is a crucial step that prepares the transporter for substrate binding. nih.gov

Substrate Recognition and Binding: With the proton(s) bound, the transporter's binding pocket in its inward-facing state recognizes and binds a toxic substrate molecule from the cytoplasm.

Conformational Change: The binding of both the proton and the substrate triggers a major conformational change. This involves the rotation and tilting of the transmembrane helices, which reorients the binding pocket so that it is now open to the outside of the cell (outward-facing). nih.gov This transition effectively moves the bound substrate across the membrane.

Substrate Release: In the outward-facing state, the affinity of the transporter for its substrate is reduced, leading to the release of the toxic compound outside the cell.

Proton Release and Reset: The release of the substrate is followed by the release of the proton(s) into the cytoplasm. This final step causes the protein to revert to its original inward-facing conformation, completing the cycle and preparing it to bind another substrate molecule. nih.gov

This cyclical process of binding and conformational change allows the this compound to efficiently use the energy of the proton gradient to actively cleanse the cell of harmful substances. nih.gov

Alternating Access Model of Transport

The transport of substrates across the cell membrane by the this compound is widely believed to occur via the alternating access model. This model posits that the transporter undergoes a series of conformational changes to move a substrate from one side of the membrane to the other without forming a continuous pore. The transporter exists in at least two principal conformations: an inward-facing state where the substrate binding site is accessible from the cytoplasm, and an outward-facing state where the binding site is open to the periplasm.

The functional unit of MvrC is an antiparallel homodimer, with a shared binding site for both protons and drug substrates. The transport process is initiated by the binding of a substrate and a proton to this site. This binding event triggers a conformational change, causing the protein to switch from one state to the other, thereby translocating the substrate across the membrane. This dynamic process of switching between inward- and outward-facing conformations is the key step in moving substrates across the membrane nih.gov. The structures of the inward- and outward-facing conformations are thought to be identical, with the protein essentially flipping its orientation within the membrane to achieve transport nih.gov. This process allows MvrC to couple the movement of protons down their electrochemical gradient to the efflux of toxic cationic compounds out of the cell.

Conformational State Substrate Binding Site Accessibility Key Event
Inward-facingCytoplasmSubstrate and proton binding
Outward-facingPeriplasmSubstrate and proton release

Role of Specific Residues in Translocation

The function of the this compound is critically dependent on specific amino acid residues that participate in substrate binding, proton translocation, and the conformational changes central to the transport cycle. Site-directed mutagenesis studies on its homolog, EmrE, have identified several key residues.

A pivotal residue is Glutamate (B1630785) 14 (E14), located within a transmembrane helix. The two E14 residues from each monomer in the homodimer form the shared binding site for both protons and the cationic substrates nih.gov. The protonation state of E14 is crucial for the transport mechanism. Protonation of this residue induces large-scale structural reconfigurations, including helical rotations and tilts, which are essential for the alternating access motion researchgate.net. While E14 is central, studies have shown that even a conservative mutation to aspartate (E14D) can be tolerated for some substrates, highlighting the dynamic plasticity of the protein nih.gov.

Other conserved residues also play significant roles. Aromatic residues, such as Tryptophan 63 (W63) and Tyrosine 60 (Y60), are dominant in the drug-binding site, providing a spacious and adaptable pocket that can accommodate a variety of structurally diverse drugs nih.gov. Mutagenesis studies have also identified other residues that, when altered, impair transport activity without necessarily affecting substrate binding. For instance, the mutation S64V has been shown to significantly reduce the rate of alternating access, thereby impairing transport nih.gov. This suggests that Serine 64 is important for the conformational dynamics of the protein.

Residue Location Proposed Function in Translocation
Glutamate 14 (E14)Transmembrane HelixCore of the substrate and proton binding site; protonation drives conformational changes.
Tyrosine 60 (Y60)Drug-binding pocketContributes to the promiscuous binding of diverse substrates through aromatic interactions.
Tryptophan 63 (W63)Drug-binding pocketPlays a key role in the architecture of the drug-binding site.
Serine 64 (S64)Transmembrane HelixInvolved in the dynamics of the alternating access mechanism.

Interplay with Other Cellular Components and Pathways

Interaction with MvrA Protein

The genetic locus containing mvrC also includes the mvrA gene. Early research on MvrC suggested a functional link between these two proteins. It was proposed that the overexpression of the this compound could potentially induce or activate the MvrA protein. However, the precise molecular mechanism of this interaction has not been extensively characterized in subsequent studies. The current understanding of MvrC as a standalone efflux pump has become more prominent, and the detailed nature of its interplay with MvrA remains an area for further investigation.

Coordination with Other Efflux Systems

Escherichia coli possesses a multitude of efflux pumps with overlapping substrate specificities, creating a robust network for extruding toxic compounds. MvrC (EmrE) participates in this network, and its activity can be coordinated with other major efflux systems, such as the AcrAB-TolC complex.

Functional interplay between single-component inner membrane efflux pumps like MvrC and the tripartite AcrAB-TolC system has been observed. While the expression of two efflux pumps of the same structural type does not typically enhance resistance levels, a combination of a single-component pump with a tripartite system can lead to multiplicative increases in resistance to shared substrates nih.gov. This suggests a cooperative mechanism where MvrC could efflux a substrate from the cytoplasm into the periplasm, from where it is then captured and expelled from the cell by the AcrAB-TolC system. This functional coupling provides a more efficient means of clearing toxic compounds from the cell. In addition to AcrAB-TolC, MvrC has been shown to have complementary roles with other efflux pumps in conferring resistance to certain compounds, such as fatty acid salts researchgate.net. This highlights the integrated nature of the bacterial efflux pump network in responding to cellular stress.

Efflux System Family Proposed Functional Relationship with MvrC
AcrAB-TolCResistance-Nodulation-Division (RND)Cooperative efflux; MvrC removes substrates from the cytoplasm to the periplasm, and AcrAB-TolC expels them from the cell.
EmrABMajor Facilitator Superfamily (MFS)Complementary roles in resistance to specific substrates like fatty acid salts.

Biological Roles and Physiological Relevance of Mvrc Protein

Contribution to Multidrug Resistance in Bacteria

Multidrug resistance (MDR) in bacteria is a major challenge, and it can be facilitated by several mechanisms, including the action of multidrug efflux pumps. nih.govnih.gov These pumps are transport proteins that actively extrude a wide range of antimicrobial agents and other toxic substances from the bacterial cell. researchgate.net The mvrC protein is a well-characterized example of such a pump, contributing to the intrinsic resistance of bacteria to various structurally and functionally diverse compounds. nih.govnih.gov

The mvrC gene was first identified for its ability to confer resistance to methyl viologen (also known as paraquat), a potent generator of intracellular superoxide (B77818) radicals. nih.govnih.gov Methyl viologen induces significant oxidative stress, which can damage DNA, proteins, and lipids, ultimately leading to cell death. frenoy.eu The this compound mitigates this toxicity. frenoy.eunih.gov Research suggests that MvrC, a hydrophobic membrane protein, confers resistance by actively reducing the intracellular accumulation of methyl viologen. frenoy.eunih.gov By functioning as a transporter, it prevents the compound from reaching concentrations that would cause lethal oxidative damage. frenoy.eu The expression of the mvrC gene has been shown to provide resistance to methyl viologen in a gene-dosage-dependent manner even in wild-type E. coli strains. nih.govoup.com

Table 1: Research Findings on mvrC and Methyl Viologen Resistance
OrganismFindingKey ImplicationReference
Escherichia coli K-12The cloned mvrC gene conferred resistance to methyl viologen.MvrC is directly involved in protecting the cell from methyl viologen-induced oxidative stress. nih.gov
Escherichia coliThe this compound is a 12 kd hydrophobic membrane protein.Its structure is consistent with a role as a membrane transporter. frenoy.eu
Escherichia coliResistance is likely achieved by reducing the permeability or uptake of methyl viologen into the cells.MvrC functions as a barrier or efflux system against this specific oxidative stress agent. frenoy.eu

The role of MvrC extends beyond resistance to just methyl viologen. It is recognized as a multidrug transporter, capable of extruding a variety of toxic cationic compounds. nih.gov This process is an active transport mechanism that relies on the proton electrochemical gradient across the cell membrane for energy, functioning as a drug/proton antiporter. nih.govebi.ac.uk MvrC (EmrE) has been shown to transport compounds such as ethidium (B1194527) bromide, a mutagenic dye, demonstrating its broad substrate specificity. nih.govresearchgate.net This efflux capability is a crucial element of multidrug resistance, as it prevents various antimicrobial agents from reaching their intracellular targets and exerting their toxic effects. nih.govnih.gov The this compound, containing four transmembrane helices, is one of the smallest known transport proteins, making it a key model for studying the structure and function of ion-coupled transport processes in multidrug resistance. nih.govnih.gov

Table 2: Substrates of the MvrC (EmrE) Efflux Pump
Substrate ClassSpecific CompoundMechanism of ActionReference
Quaternary Cations / HerbicidesMethyl Viologen (Paraquat)Proton-dependent efflux, preventing intracellular accumulation and oxidative stress. nih.gov
Intercalating DyesEthidium BromideActive extrusion from the cell, conferring resistance. nih.gov
BiocidesQuaternary ammonium (B1175870) compoundsEfflux via the SMR family transport mechanism. nih.gov

Role in Xenobiotic Detoxification

Xenobiotics are foreign chemical substances that are not normally found in a biological system. Bacteria have evolved various detoxification systems to protect themselves from the harmful effects of such compounds. nih.gov Efflux pumps like MvrC are a key part of this defense, functioning in what is known as Phase III of detoxification. nih.gov The this compound contributes to xenobiotic detoxification by actively transporting these toxic molecules out of the cell before they can cause damage. ebi.ac.uk Its classification as a "xenobiotic transmembrane transporter" highlights its direct role in this process. ebi.ac.uk By exporting a broad range of substrates, MvrC helps the bacterium to survive exposure to various environmental pollutants and man-made chemicals. researchgate.net

Significance in Bacterial Adaptation to Host Environments and Chemical Challenges

The ability of bacteria to adapt to fluctuating and often hostile environments is fundamental to their survival and pathogenesis. nih.govmdpi.com The this compound is significant in this adaptive process. Within a host, bacteria can be exposed to a variety of chemical challenges, including antimicrobial compounds produced by the host's immune system or administered as therapeutic agents. biorxiv.org The efflux activity of MvrC provides a direct survival advantage by pumping out these harmful substances. nih.gov

Furthermore, host environments can be sites of high oxidative stress. The resistance to agents like methyl viologen demonstrates MvrC's role in protecting bacteria from oxidative damage, a crucial function for survival within host tissues where immune cells generate reactive oxygen species. frenoy.eubiorxiv.org Therefore, the functions of MvrC in conferring multidrug resistance and mitigating chemical toxicity are integral components of the broader adaptive strategies that allow bacteria to colonize hosts and withstand diverse chemical challenges. nih.govmdpi.com

Evolutionary Biology of Mvrc Protein and the Smr Family

Evolutionary Conservation Across Bacterial Species

Homologs of the mvrC protein, more broadly known as EmrE in Escherichia coli, are found across a diverse range of bacterial species, indicating a significant and conserved role. nih.govscribd.com The SMR family is present in both Gram-positive and Gram-negative bacteria, as well as in Archaea. dspmuranchi.ac.inresearchgate.net In fact, it is estimated that at least 52% of currently sequenced eubacterial and archaeal genomes contain at least one SMR homolog. asm.org While some organisms possess a single SMR gene, others have multiple, suggesting that gene duplication events have been a significant driver of their diversity. dspmuranchi.ac.in The conservation is not merely in the presence of the gene but also in key functional residues, such as the critical glutamate (B1630785) residue (Glu-14 in EmrE) involved in proton-coupled drug antiport. tcdb.org

The degree of amino acid conservation varies across the SMR family, reflecting different selective pressures. nih.gov For instance, chromosomally encoded SMR proteins like mvrC (EmrE) and their homologs in the Small Multidrug Pumps (SMP) and Suppressor of groEL mutations (SUG) subclasses are under moderate selection pressure. nih.gov In contrast, plasmid and integron-encoded SMR homologs, often associated with the rapid spread of antibiotic resistance, show different evolutionary dynamics. nih.gov The presence of SMR homologs on mobile genetic elements underscores their importance in bacterial adaptation and evolution in response to environmental toxins.

Phylogenetic Analysis of mvrC/EmrE Homologs

Phylogenetic analyses have been instrumental in classifying the SMR protein family and understanding the evolutionary relationships between its members, including mvrC/EmrE. nih.govdspmuranchi.ac.in These analyses typically reveal two major branches within the SMR family. researchgate.net One major branch is composed of the Small Multidrug Pumps (SMP) subclass, which includes well-characterized proteins like E. coli EmrE (mvrC) and Staphylococcus aureus Smr. dspmuranchi.ac.inresearchgate.net The other major branch primarily consists of proteins from the SUG (suppressor of groEL mutations) subclass. researchgate.net

Further phylogenetic studies have led to the proposal of a third subclass: the Paired Small Multidrug Resistance (PSMR) proteins. cancer.govdspmuranchi.ac.inresearchgate.net These proteins are unique in that they often require the co-expression of two separate SMR genes to function. dspmuranchi.ac.in Phylogenetic trees show that PSMR sequences appear to have originated from gene duplication events within both the SMP and SUG clades, highlighting a key mechanism for evolutionary innovation within the family. nih.govnih.gov The branching patterns in the phylogenetic trees of emrE genes have been shown to correspond with the different genetic contexts in which these genes are found, suggesting a coordinated evolution of the gene and its genomic neighborhood. vulcanchem.comnih.gov

Table 1: Major Subclasses of the SMR Protein Family

Subclass Abbreviation Key Characteristics Representative Members
Small Multidrug Pumps SMP Confer resistance to a broad range of lipophilic drugs and quaternary ammonium (B1175870) compounds. nih.govscribd.com E. coli EmrE (mvrC), S. aureus Smr, Qac proteins. nih.govdspmuranchi.ac.in
Suppressor of groEL mutations SUG Originally identified by their ability to suppress mutations in the groEL chaperone gene. dspmuranchi.ac.in E. coli SugE. cancer.govdspmuranchi.ac.in
Paired Small Multidrug Resistance PSMR Require two co-expressed SMR genes to function as a heterodimer. dspmuranchi.ac.inresearchgate.net E. coli YdgE/YdgF, B. subtilis EbrA/EbrB. dspmuranchi.ac.in

Diversification and Functional Specialization within the SMR Protein Family

The SMR protein family, once thought to be solely composed of multidrug exporters, has undergone significant functional diversification. While the SMP subclass, including mvrC (EmrE), is known for its promiscuous transport of a wide array of toxic compounds, other members have evolved more specialized functions. pnas.orgbiorxiv.org

Research has revealed that the ancestral function of the SMR family may have been the export of guanidinium (B1211019) ion, a toxic metabolic byproduct. pnas.orgpnas.org The majority of SMR family members are now understood to be selective guanidinium exporters, termed Gdx proteins, with the promiscuous drug-exporting members like EmrE clustered into a single minority clade. pnas.org This suggests that the broad substrate specificity of proteins like mvrC evolved from a more specialized ancestral transporter. pnas.org

The evolution from a selective transporter to a promiscuous one appears to be driven by changes in residues peripheral to the substrate-binding site. pnas.org This functional divergence highlights the evolutionary flexibility of the SMR protein architecture. The family now includes at least four functional subtypes that transport a range of substrates, including guanidinium, hydrophobic drugs, polyamines, and glycolipids. nih.govresearchgate.net This diversification is a testament to how a simple four-helix bundle structure can be adapted to fulfill various transport roles within the cell.

Implications for Comparative Genomics and Protein Evolution

The study of the this compound and the SMR family has significant implications for the fields of comparative genomics and protein evolution. Their small size and simple architecture have led to the proposal that they represent evolutionary building blocks for larger, more complex transporters, such as those belonging to the Major Facilitator Superfamily (MFS) and the Drug/Metabolite Transporter (DMT) superfamily. nih.govnih.gov The idea is that duplication of genes encoding SMR-like proteins, or even parts of these genes, could have given rise to transporters with more transmembrane helices and more complex functions. nih.gov

Comparative genomic analyses reveal the widespread distribution of SMR homologs and how their numbers and types vary across different bacterial species, often correlating with the organism's lifestyle and environment. caister.commdpi.com For instance, the presence of multiple drug efflux pumps in some bacteria reflects an adaptation to environments with a high concentration of toxic compounds. The study of SMR proteins provides a tractable model for understanding fundamental principles of membrane protein evolution, including the emergence of novel transport functions and the molecular basis of substrate specificity. pnas.org By comparing the genomes of diverse bacteria, researchers can trace the evolutionary history of these transporters, identify conserved functional motifs, and understand how gene duplication and divergence have shaped this important protein family. plos.orgfrontiersin.org

Advanced Research Methodologies and Experimental Approaches

Molecular Biology Techniques

Molecular biology techniques are fundamental to the study of proteins, enabling researchers to isolate, manipulate, and express the genes encoding them, as well as to investigate the functional consequences of genetic alterations.

Gene Cloning and Expression Systems

The initial characterization of the mvrC gene from Escherichia coli K-12 involved gene cloning nih.govamdb.online. This process facilitated the isolation of the mvrC gene on a 13.5 kilobase (kb) EcoRI DNA fragment nih.govamdb.online. Through cloning, the gene was shown to confer resistance against methyl viologen toxicity nih.govamdb.online. The location of the mvrC gene was predicted and confirmed through physical mapping and Southern hybridization experiments nih.govamdb.online. The DNA sequence of the mvrC gene was determined, and the deduced protein sequence, corresponding to a 12 kd hydrophobic protein, was confirmed using maxicell labeling nih.govamdb.online.

Expression systems are utilized to produce the protein product of a cloned gene, often in larger quantities than naturally found. The cloning of mvrC allowed for its expression, enabling further studies on the protein itself nih.govamdb.online. Bacterial expression systems, such as those using E. coli, are commonly employed for producing recombinant proteins due to their efficiency and scalability uni.lunih.gov.

Mutagenesis and Functional Complementation Studies

Mutagenesis involves introducing specific changes into a gene sequence to alter the resulting protein and study the functional consequences of these alterations nih.gov. Functional complementation studies are powerful tools used in genetics to determine if a functional copy of a gene can rescue a mutant phenotype nih.govnih.gov. In the context of mvrC, it was observed that the mvrC gene could functionally relieve the sensitivity of an mvrA strain to methyl viologen toxicity nih.gov. This indicates that the presence of a functional MvrC protein can compensate for the deficiency in the mvrA strain, highlighting a genetic interaction and suggesting a role for MvrC in the cellular defense against methyl viologen nih.gov. While detailed studies involving targeted mutagenesis of mvrC and subsequent complementation of an mvrC mutant were not specifically detailed in the provided information, the principle of functional complementation in bacterial systems, as demonstrated with the mvrA and mvrC genes, is a key approach to understanding gene function nih.govuni.lunih.gov.

Structural Biology Methods

Structural biology methods are essential for determining the three-dimensional architecture of proteins, providing insights into their mechanisms of action and interactions. Given that mvrC is a membrane protein, its structural determination presents unique challenges compared to soluble proteins.

X-ray Crystallography

X-ray crystallography is a widely used technique to determine the atomic-resolution structure of proteins by analyzing the diffraction pattern produced by X-rays passing through a protein crystal nih.govnih.govuni.lu. This method has been applied to study the structure of the E. coli multidrug transporter EmrE, which is also known as MvrC nih.govwikipedia.orgnih.gov. Structures of EmrE determined by X-ray diffraction are available in the Protein Data Bank (PDB) nih.gov. For instance, the structure of an EmrE mutant in complex with a monobody and harmane was determined by X-ray diffraction to a resolution of 3.9 Å (PDB entry 7svx) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining protein structures, particularly valuable for studying proteins in solution and gaining insights into their dynamics nih.govwikipedia.orgnih.govuni.lu. NMR spectroscopy has been employed in structural studies of the multidrug transporter EmrE (MvrC) from Escherichia coli nih.gov. PDB entries exist for EmrE structures determined using solution NMR, solid-state NMR, and hybrid methods nih.gov. NMR can provide information about the local molecular environment, atomic connectivity, spatial proximity, and molecular motion wikipedia.org.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a crucial technique for determining the structures of large protein complexes and membrane proteins, often without the need for crystallization nih.govcenmed.comrmreagents.comuni.lu. Cryo-EM involves freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope nih.gov. A Cryo-EM based theoretical model has been generated for the E. coli multidrug resistance protein MvrC (PDB entry 2I68), indicating the application or consideration of Cryo-EM data in studying its structure nih.gov. Cryo-EM is particularly well-suited for visualizing membrane proteins in environments that mimic their native state nih.govcenmed.com.

Detailed Research Findings: Structural Data Overview

Structural studies of mvrC (EmrE) deposited in the Protein Data Bank (PDB) provide valuable insights into its architecture. The following table summarizes some of the available PDB entries for EmrE, highlighting the experimental method used and the reported resolution where applicable:

PDB IDExperimental MethodResolution (Å)Source OrganismAssembly CompositionLigands Bound
8uozSolution NMR, Solid-state NMR, HybridData not depositedEscherichia coliprotein/protein complexP4P
8uwuSolution NMR, Solid-state NMR, HybridData not depositedEscherichia coliprotein/protein complexNone
7svxX-ray diffraction3.9Escherichia coli K-12, Homo sapiensprotein/protein complexCN9
7ssuX-ray diffractionData not depositedEscherichia coli K-12protein/protein complexB5J
2I68Cryo-EM Based Theoretical ModelData not depositedEscherichia coliproteinNone

Note: This table is based on the provided search snippets and is not exhaustive of all available structural data for EmrE/MvrC.

These structural data, obtained through diverse methodologies, contribute to a comprehensive understanding of how the this compound functions as a multidrug transporter at a molecular level.

Biophysical Characterization Techniques

Biophysical techniques are crucial for understanding the structural integrity, stability, and interactions of purified proteins. For membrane proteins, these techniques often need to be adapted to account for the presence of detergents or lipid environments. nih.govcriver.comcreative-biolabs.comselvita.com

Protein Purification and Reconstitution in Liposomes/Proteoliposomes

Purification of membrane proteins like mvrC typically involves solubilizing the protein from the cell membrane using detergents. d-nb.inforesearchgate.net Selecting an appropriate detergent is critical for maintaining the protein's solubility and functionality. d-nb.info After purification, the protein is often reconstituted into liposomes or proteoliposomes. d-nb.inforesearchgate.netscispace.comsynthelis.com This process involves mixing the purified protein (in detergent) with lipids (also in detergent) and then removing the detergent to form lipid vesicles containing the protein embedded in the bilayer. d-nb.inforesearchgate.net Reconstitution into proteoliposomes provides a more native-like membrane environment, allowing for the study of protein function and structure in a controlled system, free from the complexity of native cell membranes. d-nb.infosynthelis.com Different methods exist for reconstitution, including detergent-mediated methods, which are the most common. researchgate.net Successful reconstitution and controlled orientation of the protein within the liposomes are important for functional studies. synthelis.com

Mass Photometry for Protein-Protein Interaction Analysis

Mass photometry is a label-free, single-molecule technique used to measure the molecular mass of individual biomolecules in solution. news-medical.netrefeyn.comrefeyn.comnih.gov It is particularly well-suited for analyzing protein-protein interactions, providing rapid quantitative information on the mass distribution of species in a sample. news-medical.netrefeyn.comrefeyn.com This allows for the identification and quantification of different protein complexes formed during interactions, even at low concentrations. refeyn.comrefeyn.comnih.gov Mass photometry can determine binding affinities (KD) and assess the stoichiometry of interactions. refeyn.comresearchgate.net It can also be used to study how environmental factors or perturbations affect protein interaction equilibria. refeyn.com While specific data for this compound-protein interactions analyzed by mass photometry were not detailed in the search results, the technique's general applicability to membrane proteins and their interactions suggests its potential utility in studying mvrC, particularly in understanding its oligomeric state or interactions with other cellular components like MvrA, which has been hypothesized to be activated by mvrC overexpression. frenoy.eu

Functional Assay Systems

Functional assays are essential for demonstrating the transport activity of mvrC and its role in conferring resistance. These assays can be performed in vitro using reconstituted systems or in vivo using cell-based approaches.

In vitro Transport Assays

In vitro transport assays, often utilizing proteoliposomes containing the purified this compound, are powerful tools for directly measuring the transport of specific substrates across a membrane bilayer. d-nb.infoscispace.comnih.gov These assays allow researchers to control the lipid composition and internal/external environments, enabling detailed mechanistic studies of the transport process. d-nb.info For efflux transporters like mvrC, these assays typically measure the accumulation or efflux of a substrate (such as methyl viologen or other lipophilic cations) across the proteoliposomal membrane, often driven by an induced proton gradient. biologists.comfrontiersin.orgsigmaaldrich.com Quantifiable substrates, which may be radioactively or fluorescently labeled, are commonly used. frontiersin.orgsigmaaldrich.com Techniques like the vesicular transport assay, using inside-out membrane vesicles from transporter-expressing cells, are established methods for studying the interaction of test compounds with efflux transporters. sigmaaldrich.comsolvobiotech.com

Cell-based Resistance Assays

Cell-based resistance assays are used to assess the ability of mvrC to confer resistance to toxic compounds in living cells. biologists.comnews-medical.nethalolabs.comasm.orgnih.gov These assays typically involve comparing the growth or survival of bacterial strains expressing mvrC with control strains that lack the gene or express it at lower levels, in the presence of varying concentrations of a toxic substrate like methyl viologen or ethidium (B1194527) bromide. biologists.comfrenoy.eunih.gov Increased resistance in strains expressing mvrC indicates that the protein is functional in mediating the efflux of the toxic compound, thereby reducing its intracellular concentration and mitigating its effects. biologists.comfrenoy.euresearchgate.netnih.gov These assays can be used to identify substrates of mvrC and to study the impact of mutations in the mvrC gene on resistance levels. frenoy.euasm.org Overexpression of mvrC has been shown to confer resistance to methyl viologen toxicity in Escherichia coli. frenoy.eunih.gov

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches play a significant role in studying membrane proteins, complementing experimental techniques. cam.ac.uknih.govmichalopoulos.netresearchgate.net These methods can be used to analyze sequence data, predict protein structure and topology, identify homologous proteins, and explore potential interactions. cam.ac.uknih.govmichalopoulos.netresearchgate.net

For mvrC, which is a member of the SMR family, bioinformatic analysis has been used to identify homologues and study the family's diversity and phylogenetic distribution. dspmuranchi.ac.in Computational methods can assist in predicting the four transmembrane alpha-helices characteristic of SMR proteins. dspmuranchi.ac.in Furthermore, bioinformatic approaches can be applied to analyze large datasets generated from experiments, such as gene expression profiles in response to toxic compounds, to understand the regulatory networks involving mvrC. cam.ac.uk While specific detailed computational modeling or simulation studies focused solely on mvrC were not prominently featured in the search results, the general application of these approaches to membrane protein structure, function, and interaction prediction is well-established. nih.govmichalopoulos.net This includes areas like protein structure prediction, protein-protein interaction analysis, and functional enrichment analysis. cam.ac.ukmichalopoulos.netresearchgate.net

Sequence and Structural Homology Modeling

The this compound, particularly in Escherichia coli, has been identified as a hydrophobic membrane protein involved in resistance to methyl viologen. frenoy.eubiologists.comnih.gov It is also known as EmrE and is a small multidrug transporter protein. biologists.comnih.govebi.ac.ukebi.ac.ukuniprot.orgebi.ac.uktcdb.org Given its membrane localization and relatively small size (around 12 kDa, 110 amino acids), frenoy.eubiologists.comnih.govebi.ac.uktcdb.org structural determination by experimental methods like X-ray crystallography or NMR can be challenging. nih.gov Homology modeling offers a valuable approach to gain structural insights.

While specific detailed research findings solely focused on homology modeling of mvrC (as distinct from direct structural determination of EmrE) and presented in a data table were not prominently found in the search results, the availability of experimental structures for E. coli EmrE (mvrC) in databases like PDB (e.g., PDB: 8uwu, UniProt: P23895) ebi.ac.ukebi.ac.ukuniprot.orgebi.ac.uktcdb.org provides the necessary foundation for such modeling efforts for homologous proteins. The protein's hydrophobic nature and classification as a membrane protein, deduced early on from its amino acid sequence using methods like the Kyte-Doolittle hydropathy plot, are key features that homology modeling would aim to represent structurally. frenoy.eubiologists.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. By applying Newton's laws of motion, MD simulations can provide insights into the dynamic behavior of proteins, including conformational changes, flexibility, and interactions with other molecules like ligands or membrane lipids. rsc.orgnih.gov These simulations are particularly useful for studying the dynamic nature of membrane proteins and the mechanisms of transport or motility. nih.gov

For this compound (EmrE), MD simulations are valuable for understanding its function as a multidrug transporter. EmrE is an antiporter that exchanges toxic cationic compounds for protons across the membrane. biologists.comnih.govuniprot.org This transport process involves conformational changes in the protein. biologists.com MD simulations can model the movement of substrates within the transporter, the dynamics of the transmembrane helices, and the coupling mechanism with proton translocation. Studies on EmrE have used MD simulations to investigate the protein's topology, the binding of various substrates, and the conformational changes associated with the transport cycle. tcdb.org For example, MD simulations can explore how substrate binding influences the protein's conformation and the coupling between substrate binding and transport. uniprot.org

While specific detailed data tables from MD simulations solely focused on mvrC were not extensively detailed in the search results, the application of MD simulations to multidrug transporters like EmrE is a common practice to understand their complex mechanisms at an atomic level. scispace.com These simulations can yield data on parameters such as root mean square deviation (RMSD) to measure protein stability and conformational changes, distances between residues involved in substrate binding or proton translocation, and interaction energies between the protein and its ligands or the surrounding membrane. rsc.org

Ancestral Protein Reconstruction

Ancestral Protein Reconstruction (APR), also known as ancestral sequence reconstruction (ASR), is a technique used to infer the sequences of proteins that existed at evolutionary nodes in a phylogenetic tree, based on the sequences of extant (currently living) homologous proteins. wikipedia.orgnih.govplos.org This involves constructing a phylogenetic tree from a multiple sequence alignment of related proteins and then using statistical methods (such as maximum likelihood or Bayesian methods) to estimate the most probable amino acid sequence at ancestral nodes. wikipedia.orgplos.org The inferred ancestral protein sequences can then be synthesized and experimentally characterized to study their properties, providing insights into the evolutionary history of protein structure and function. wikipedia.orgnih.govplos.org

The this compound, as a component potentially involved in processes like multidrug resistance or motility in different bacterial species (though its role as EmrE in E. coli is distinct from the gliding motility proteins in Mycoplasma mobile), has evolved over time. frenoy.eubiologists.comnih.govuniprot.orgfrontiersin.orgnih.govresearchgate.netasm.orgnih.govasm.orgnih.govnih.gov While direct application of APR specifically to the E. coli mvrC/EmrE protein was not a primary focus of the search results, the technique has been applied to study the evolution of other protein families, including those involved in motility or transport in mycoplasmas. asm.orgjcvi.orgelifesciences.orgplos.org

For instance, studies on Mycoplasma mobile motility proteins (which are distinct from E. coli mvrC) have explored their evolutionary processes. researchgate.netnih.govasm.org While not explicitly using the term "ancestral protein reconstruction" in the context of mvrC from Mycoplasma, comparative genomic and phylogenetic methods have been used to analyze the evolution of mycoplasma genomes and identify candidate genes involved in motility, suggesting the possibility of independent origins of gliding motility in different mycoplasma lineages. nih.govplos.org APR could be applied to families of proteins homologous to mvrC across different bacterial lineages to trace the evolution of its function, whether in multidrug resistance or other cellular processes. This would involve constructing a phylogenetic tree of mvrC homologs and reconstructing ancestral sequences at key evolutionary nodes to infer changes in sequence and potentially function over time. wikipedia.orgnih.govplos.org

Future Research Directions and Unresolved Questions

Elucidation of High-Resolution Structures of mvrC Protein with Diverse Substrates

While structural studies, including X-ray diffraction and cryo-electron microscopy (cryo-EM), have provided insights into the structure of EmrE, obtaining high-resolution structures bound to a diverse range of substrates remains a critical area for future research. dspmuranchi.ac.innih.gov Understanding the precise interactions between mvrC and its various substrates at an atomic level is crucial for deciphering the molecular basis of its broad substrate specificity. researchgate.netscielo.br Although molecular docking methods have been used to analyze substrate binding modes, experimental high-resolution structures with different substrates would provide definitive information on the binding cavity and key residues involved in substrate recognition and transport. nih.govresearchgate.net This includes clarifying the specific roles of residues within the substrate-binding site and how they accommodate structurally diverse compounds. nih.govresearchgate.net

Comprehensive Mapping of Interaction Networks with Other Bacterial Proteins

Understanding how this compound interacts with other proteins within the bacterial cell is essential for a complete picture of its function and regulation. Protein-protein interaction networks play vital roles in cellular processes, and mapping these interactions for mvrC could reveal novel regulatory mechanisms or partnerships in efflux activity. ebi.ac.uknih.govnih.govfrontiersin.organr.fr While the core function of mvrC as a homodimer involved in efflux is established, its potential transient or stable interactions with other cellular components, such as those involved in membrane assembly, energy coupling, or regulatory pathways, are not fully mapped. dspmuranchi.ac.inebi.ac.uk Investigating these interaction networks could uncover how mvrC activity is modulated in response to environmental cues or the presence of specific substrates.

Dynamic Nature of Transport Mechanisms and Conformational Changes

The transport cycle of EmrE involves conformational changes to move substrates across the membrane, coupled with proton translocation. researchgate.netnih.govnih.govfrontiersin.org The dynamic nature of these conformational transitions and the precise sequence of events during substrate binding, translocation, and release are not yet fully understood at a high-resolution temporal and spatial level. nih.govnih.govfrontiersin.org Advanced techniques, such as time-resolved structural methods and sophisticated molecular dynamics simulations, are needed to capture the transient states and the energy landscape of the transport cycle. nih.govnih.govfrontlinegenomics.complos.orgresearchgate.net Further research is required to fully elucidate how substrate identity influences these conformational changes and the coupling between proton motive force and substrate efflux. uniprot.org

Evolutionary Trajectories of Substrate Specificity and Efflux Efficiency

The SMR family, including mvrC, exhibits remarkable diversity in substrate specificity across different bacterial species. dspmuranchi.ac.inresearchgate.netscielo.br Understanding the evolutionary pressures and genetic mechanisms that have shaped this diversity is an important area of study. elifesciences.org Investigating the evolutionary trajectories of mvrC genes in various bacterial lineages could shed light on how new substrate specificities and enhanced efflux efficiencies have evolved, potentially contributing to the spread of multidrug resistance. elifesciences.org This involves comparative genomics, phylogenetic analysis, and experimental characterization of mvrC homologs from diverse bacteria to identify key mutations or structural variations that correlate with altered substrate profiles.

Potential for this compound as a Target for Antimicrobial Strategies

Given its role in conferring resistance to various compounds, including some antibiotics, this compound represents a potential target for novel antimicrobial strategies. core.ac.ukfrontiersin.orgmdpi.comfuturelearn.comoup.com However, directly targeting efflux pumps has proven challenging due to the potential for off-target effects and the evolution of resistance mechanisms. Future research could focus on identifying inhibitors that specifically block mvrC activity without significantly impacting host cell processes. mdpi.comfuturelearn.com This could involve structure-based drug design approaches targeting the substrate-binding site or identifying compounds that interfere with the protein's dimerization or conformational dynamics. nih.govweizmann.ac.il Furthermore, exploring strategies to prevent the increased expression of mvrC or to combine efflux pump inhibitors with existing antibiotics are promising avenues for combating multidrug resistance. futurelearn.comoup.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the biological function of MvrC protein in novel systems?

  • Methodological Answer : Combine genetic knockout models (e.g., CRISPR-Cas9) with biochemical assays such as enzymatic activity profiling or substrate-binding studies. For example, use isothermal titration calorimetry (ITC) to quantify binding affinity or LC-MS/MS to identify post-translational modifications . Validate findings using orthogonal methods like cellular thermal shift assays (CETSA) to confirm target engagement .

Q. Which structural characterization techniques are most suitable for analyzing this compound conformations?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM for high-resolution structural insights. For dynamic studies, use nuclear magnetic resonance (NMR) spectroscopy or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor conformational changes. Cross-reference structural data with databases like the Protein Data Bank (PDB) or AlphaFold DB .

Q. How can researchers validate this compound-protein interactions identified via high-throughput screens?

  • Methodological Answer : Confirm interactions using co-immunoprecipitation (Co-IP) followed by western blotting or surface plasmon resonance (SPR). For weak/transient interactions, apply proximity-dependent biotinylation (e.g., BioID) paired with mass spectrometry. Ensure reproducibility across biological replicates and use negative controls (e.g., scrambled siRNA) .

Advanced Research Questions

Q. How should contradictory data on MvrC enzymatic activity be resolved across different experimental setups?

  • Methodological Answer : Investigate potential confounding factors:

  • Buffer conditions : Test pH, ionic strength, and cofactor requirements (e.g., Mg²⁺ for kinases).
  • Post-translational modifications : Use phosphoproteomics or acetylome profiling to identify regulatory modifications .
  • Orthogonal assays : Compare results from fluorogenic substrates (e.g., FRET-based) with radiometric or calorimetric methods .

Q. What strategies minimize off-target effects when designing CRISPR-Cas9 knockout models for MvrC?

  • Methodological Answer :

  • Use computational tools (e.g., CRISPOR, CHOPCHOP) to predict guide RNA specificity.
  • Validate knockout efficiency via Sanger sequencing and whole-exome sequencing to assess off-target mutations.
  • Include rescue experiments (e.g., transient overexpression of wild-type MvrC) to confirm phenotype causality .

Q. How can researchers address low-confidence peptide matches in MvrC proteomics datasets?

  • Methodological Answer :

  • Apply strict false-discovery rate (FDR) thresholds (e.g., ≤1%) and require at least two unique peptides per protein identification.
  • Cross-validate with spectral libraries (e.g., PRIDE Archive, PeptideAtlas) and use synthetic peptides for targeted MS/MS verification .
  • Consider physicochemical properties (e.g., retention time, ion mobility) to filter outliers .

Q. What computational tools integrate multi-omics data to model MvrC’s role in metabolic pathways?

  • Methodological Answer :

  • Use pathway analysis platforms (e.g., GeneGO, STRING) to map interactions.
  • Combine transcriptomics (RNA-seq), proteomics (LC-MRM), and metabolomics (NMR) data for systems-level modeling.
  • Apply machine learning frameworks (e.g., random forest, deep neural networks) to predict MvrC’s regulatory nodes .

Cross-Disciplinary and Ethical Considerations

Q. How should researchers design studies involving MvrC homologs in non-model organisms?

  • Methodological Answer :

  • Use phylogenetic tools (e.g., MEGA, PhyML) to identify conserved domains and infer functional homology.
  • Validate activity in heterologous expression systems (e.g., E. coli or yeast) and compare kinetic parameters to human orthologs.
  • Ensure ethical compliance for non-model organism use (e.g., IACUC approvals) .

Q. What ethical and data-sharing standards apply to clinical studies investigating MvrC mutations?

  • Methodological Answer :

  • Obtain informed consent for genetic data reuse and anonymize datasets per GDPR/HIPAA guidelines.
  • Deposit raw proteomics data in public repositories (e.g., PRIDE, ProteomeXchange) and share analytical pipelines via platforms like GitHub.
  • Align with MRC policies for open research and reproducible workflows .

Recommended Resources

  • Databases : UniProt (functional annotations), PRIDE (proteomics data), InterPro (domain analysis) .
  • Tools : MaxQuant (quantitative proteomics), PyMOL (structural visualization), CRISPOR (CRISPR design) .
  • Guidelines : MRC’s ethical frameworks for human tissue studies, MIAPE standards for proteomics reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.